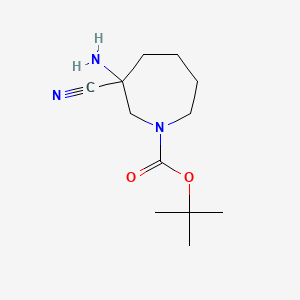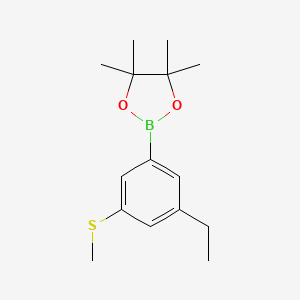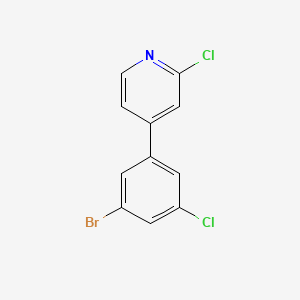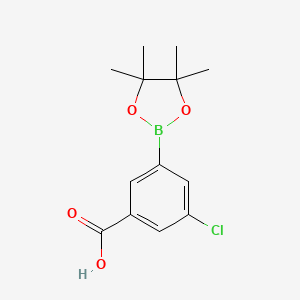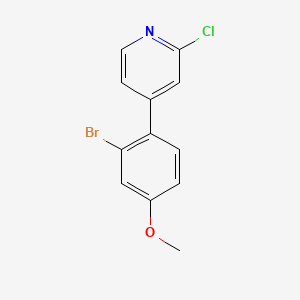
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It features a pyridine ring substituted with a bromo-methoxyphenyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine typically involves the halogenation of a methoxyphenyl-pyridine precursor. One common method includes the bromination of 4-methoxyphenylpyridine using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature . The reaction proceeds with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules.
類似化合物との比較
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the pyridine ring.
4-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in functional groups and reactivity.
2-Bromo-4-methoxyphenylacetic acid: Similar aromatic structure but with different functional groups.
Uniqueness
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine is unique due to the combination of a pyridine ring with bromo and methoxy substituents, which imparts distinct chemical and biological properties
特性
分子式 |
C12H9BrClNO |
|---|---|
分子量 |
298.56 g/mol |
IUPAC名 |
4-(2-bromo-4-methoxyphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-16-9-2-3-10(11(13)7-9)8-4-5-15-12(14)6-8/h2-7H,1H3 |
InChIキー |
XVRZXQRNCCZWIC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


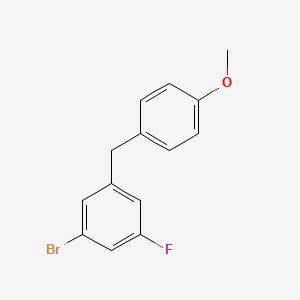
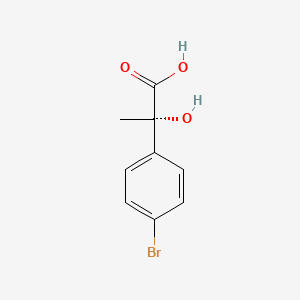
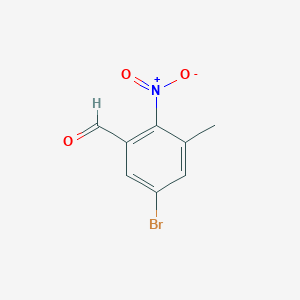

![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
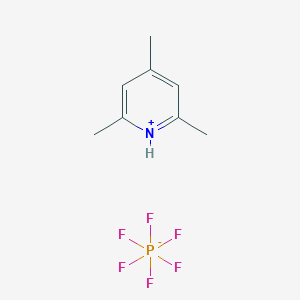
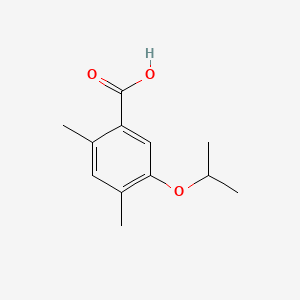
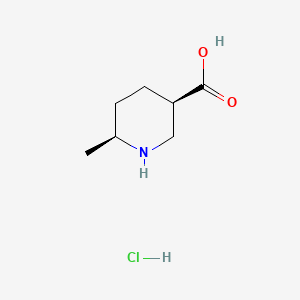
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
